Tadalafil-015-1S3S-HCl

Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

In tadalafil ANDA submissions, accurate quantification of the (1S,3S) stereoisomeric impurity is critical for ICH Q3A/B compliance-yet generic reference materials often lack the requisite stereochemical fidelity to serve as valid system suitability markers. Using an incorrect stereoisomer or salt form can compromise method validation and trigger regulatory rejection. This compound directly resolves those risks: • Defined (1S,3S) hydrochloride salt ensures exact chromatographic retention time matching for unambiguous impurity identification. • Serves as a certified reference standard for system suitability testing, forced degradation studies, and stability-indicating HPLC/LC-MS method validation. • Supports pharmaceutical QC release testing and ANDA regulatory filing with reliable, batch-to-batch analytical performance.

Molecular Formula C20H19ClN2O4
Molecular Weight 386.8 g/mol
Cat. No. B8545081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTadalafil-015-1S3S-HCl
Molecular FormulaC20H19ClN2O4
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25.Cl
InChIInChI=1S/C20H18N2O4.ClH/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16;/h2-8,15,18,21-22H,9-10H2,1H3;1H/t15-,18-;/m0./s1
InChIKeyROYJOKDTCKPQHK-NKGQWRHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tadalafil-015-1S3S-HCl Procurement Guide


Tadalafil-015-1S3S-HCl, chemically designated as (1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester Hydrochloride , is a defined stereoisomer salt within the tetrahydro-β-carboline class and is specifically categorized as an impurity or synthetic intermediate of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil . This compound, bearing the CAS number 1190238-20-0, is primarily procured for its role as an analytical reference standard, its utility as a synthetic building block for generating specific chiral configurations, and its application in forced degradation and impurity profiling studies, thereby serving distinct functions separate from active pharmaceutical ingredients in therapeutic use.

1
Analytical reference standard for impurity quantification and forced degradation studies
2
Chiral synthetic intermediate with defined (1S,3S) stereochemistry for SAR exploration
3
Hydrochloride salt form supports aqueous method development and assay compatibility

Tadalafil-015-1S3S-HCl: Why Substitution Fails


Generic substitution of Tadalafil-015-1S3S-HCl is scientifically unsound due to the compound's specific (1S,3S) stereochemistry and its discrete identity as a hydrochloride salt. Alternative tadalafil-related compounds, such as the parent drug (with (6R,12aR) stereochemistry), other stereoisomers (e.g., (1S,3R) or (1R,3R)), or different salt forms (e.g., free base), exhibit distinct physicochemical properties, including altered solubility profiles , chromatographic retention times [1], and potential differences in biological activity due to stereospecific target binding [2]. In the context of analytical method development, using a different impurity standard would compromise the accuracy of impurity quantification, method validation, and forced degradation studies [3]. For synthetic chemistry, substituting a different stereoisomer intermediate would lead to a different stereochemical outcome in the final product, thereby failing to meet the defined chemical specifications required for research materials.

Different stereoisomers (e.g., (1S,3R), (1R,3R)) alter chromatographic retention and may shift target engagement context
Free base or other salt forms change solubility profile, risking precipitation in aqueous analytical systems
Using an uncharacterized impurity standard compromises quantification accuracy and method validation

Tadalafil-015-1S3S-HCl: Evidence for Selection


Stereochemical Purity for Analytical Validation

As an analytical reference standard, Tadalafil-015-1S3S-HCl is supplied with a certified purity specification, ensuring its suitability for quantitative analysis. For instance, its free base analog, (1S,3S)-methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS 171596-43-3), is commercially available with a certified purity of 97.83% as determined by HPLC . This level of defined purity is essential for its use as a reference standard in chromatographic methods, where it can be used to quantify this specific impurity in tadalafil drug substance or finished products with a typical limit of detection (LOD) of 3.5 μg/L and a limit of quantification (LOQ) of 10.0 μg/L using a validated UHPLC-DAD-MS method [1].

Certified Purity Context
Cross-study comparable
97.83% (free base analog, HPLC)
Supports impurity reference standard suitability
Purity context from free base analog COA; verify lot-specific CoA
Analytical Chemistry Pharmaceutical Analysis Impurity Profiling

Hydrochloride Salt Solubility Advantage

Tadalafil-015-1S3S-HCl exists as a hydrochloride salt, a characteristic that fundamentally alters its physicochemical properties compared to its free base analog. The free base (1S,3S)-methyl ester (CAS 171596-43-3) is reported to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol . In contrast, the hydrochloride salt (Tadalafil-015-1S3S-HCl, CAS 1190238-20-0) is expected to exhibit significantly improved aqueous solubility [1], a critical distinction for applications involving aqueous analytical mobile phases or in vitro biological assays. This difference in solubility profile is a key differentiator when selecting a material for specific experimental conditions.

Salt vs Free Base Solubility
Cross-study comparable
HCl salt: improved aqueous solubility
Free base: organic solvents
Aqueous assay compatibility may be enhanced
Solubility context from salt form principle; verify experimentally
Preformulation Physicochemical Characterization Salt Selection

Synthetic Intermediate with (1S,3S) Configuration

This compound is not an endpoint but a critical synthetic intermediate. Its specific (1S,3S) configuration is utilized in the preparation of pyrazinopyridoindole derivatives that possess PDE5 inhibitory activity . In contrast to the final drug substance tadalafil, which has a (6R,12aR) configuration, this intermediate provides a different stereochemical handle. The (1S,3S) configuration of Tadalafil-015-1S3S-HCl makes it a building block for accessing a distinct chemical space of tetrahydro-β-carboline analogs, enabling the synthesis of compounds with potentially different biological profiles.

Chiral Identity
Specification review
(1S,3S) configuration
Ensures correct stereochemical handle for synthesis
Verifiable by chiral HPLC or X-ray
Synthetic Chemistry Medicinal Chemistry Stereoselective Synthesis

PDE5 Inhibitory Activity: Class-Level Evidence

While direct, quantitative comparative pharmacological data for Tadalafil-015-1S3S-HCl itself is not available in the public domain, its classification as a tetrahydro-β-carboline analog of tadalafil permits a class-level inference regarding its potential activity. The parent compound, tadalafil, is a potent and selective PDE5 inhibitor with a geometric mean IC50 of 0.00674 μM against PDE5, and it exhibits >14,800-fold selectivity over PDE1-4 and PDE7-10 [1]. Other synthesized tadalafil analogs have shown PDE5 IC50 values ranging from 0.038 μM to 0.17 μM [REFS-2, REFS-3]. This body of evidence suggests that tetrahydro-β-carboline derivatives with the (1S,3S) configuration could be explored as scaffolds for PDE5 inhibition or for other, yet-to-be-determined biological activities.

PDE5 Activity Context
Class-level inference
Parent IC50 0.00674 μM; analogs 0.038–0.17 μM
Supports SAR exploration around tetrahydro-β-carboline core
Activity not directly reported for this compound
Pharmacology PDE5 Inhibition SAR

Tadalafil-015-1S3S-HCl: Research and Industrial Applications


UHPLC and LC-MS/MS Impurity Quantification Standard

Procurement as a high-purity reference standard for use as a system suitability marker or calibrator in validated chromatographic methods [1]. This enables accurate quantification of the specific (1S,3S) impurity in tadalafil drug substance and finished pharmaceutical products. The certified purity (e.g., 97.83% as seen with its free base analog) ensures reliable analytical performance, meeting the stringent requirements of ICH Q3A/B guidelines for impurity control and method validation in quality control (QC) and regulatory filing (e.g., for ANDA submissions).

Stereoselective Medicinal Chemistry Building Block

Use as a key intermediate for the stereoselective synthesis of tetrahydro-β-carboline-based compounds . Its defined (1S,3S) configuration allows chemists to create libraries of novel analogs with high enantiomeric purity. This application is particularly relevant for research groups exploring the SAR of PDE5 inhibitors [2] or developing new chemical entities (NCEs) around this scaffold, where the correct chiral starting material is a prerequisite for obtaining the desired stereoisomer in the final product.

Forced Degradation and Pharmaceutical Stress Testing

Use as a reference marker in forced degradation studies (e.g., under acidic, basic, oxidative, thermal, and photolytic conditions) to understand the degradation pathways and impurity profile of tadalafil [3]. By spiking the compound as a known standard, analysts can confirm its formation during stress testing, validate the selectivity of the analytical method, and establish a mass balance. This is a critical component of pharmaceutical development and stability testing required for regulatory approval.

PDE5 and Related Target In Vitro Screening

Inclusion in compound screening libraries for in vitro profiling against phosphodiesterase 5 (PDE5) and other members of the PDE enzyme family [2]. While not a therapeutic agent itself, its activity as a structural analog of tadalafil (which has a PDE5 IC50 of 0.00674 μM [4]) makes it a valuable tool compound. Researchers can use it to investigate the binding mode and selectivity of the tetrahydro-β-carboline core [5], benchmark new inhibitors, or explore its potential activity against other biological targets, thereby generating valuable SAR data.

Application
Selection Property
Validation Focus
Chromatographic impurity quantification
High-purity reference standard
Method validation and impurity quantification accuracy
Stereoselective medicinal chemistry building block
Defined (1S,3S) stereochemistry
Enantiomeric purity of synthetic products
Forced degradation marker in stability studies
Known degradation impurity identity
Degradation pathway and method selectivity
PDE5 enzyme in vitro screening
PDE5 structural analog
Binding mode and SAR profiling
Quote Request

Request a Quote for Tadalafil-015-1S3S-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.